3-(Furan-2-yl)propanal

Vue d'ensemble

Description

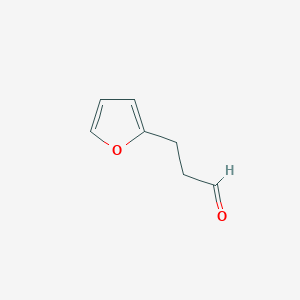

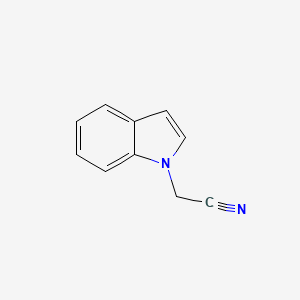

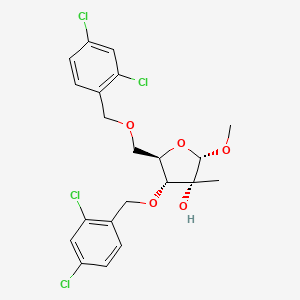

“3-(Furan-2-yl)propanal” is a chemical compound that is part of the heterocyclic building blocks . It is also known as 2-Furanpropanoic acid or 2-Furanpropionic acid . It has an empirical formula of C7H8O3 . Another related compound is Ethyl 3-(furan-2-yl)propionate, which can be used as a flavoring agent in the food industry .

Synthesis Analysis

The synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . This affords products of hydroarylation of the carbon–carbon double bond . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Molecular Structure Analysis

The molecular structure of “this compound” consists of a furan ring attached to a propanal group . The molecular weight of this compound is 124.13700 .Chemical Reactions Analysis

The chemical reactions of “this compound” involve the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Applications De Recherche Scientifique

Anti-Inflammatory Properties

3-(Furan-2-yl)propanal derivatives have been found to exhibit anti-inflammatory activity. A study by Lee et al. (2006) investigated a compound 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3), which demonstrated anti-inflammatory effects through the inhibition of nitric oxide and tumor necrosis factor-α production (Lee et al., 2006). Another study confirmed the pharmacokinetic parameters of FPP-3, highlighting its potential in anti-inflammatory applications (Lee et al., 2006).

Antimicrobial Activity

Compounds derived from this compound show promising antimicrobial properties. Kalyaev et al. (2022) synthesized 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which exhibited significant antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus (Kalyaev et al., 2022).

Photophysical Properties

The effect of solvent polarity on the photophysical properties of certain this compound derivatives has been studied. Kumari et al. (2017) explored how the solvatochromic effects on absorption and fluorescence spectra of compounds like (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one change from non-polar to polar solvents. This study is significant in understanding the intramolecular charge transfer interactions in these molecules (Kumari et al., 2017).

Chemopreventive Effects

A compound related to this compound, FPP-3, showed potential chemopreventive effects against genotoxicity induced by carcinogens. Hwang et al. (2008) demonstrated that FPP-3 reduced DMBA-DNA adduct formation and modulated phase I and II enzymes, indicating its potential as a chemopreventive agent (Hwang et al., 2008).

DNA Crosslinking

A furan-modified adenosine building block derived from this compound was synthesized by Jawalekar et al. (2011). This compound was evaluated for its ability to form interstrand crosslinks in DNA duplexes, which is crucial for understanding DNA damage and repair mechanisms (Jawalekar et al., 2011).

Corrosion Inhibition

Furfural derivatives of this compound have been evaluated as corrosion inhibitors. Guimarães et al. (2020) studied their efficiency in protecting mild steel in acidic environments, demonstrating their potential in industrial applications (Guimarães et al., 2020).

Fungal

Derivatives and Antifungal ActivityNew furan derivatives isolated from a mangrove-derived endophytic fungus were studied by Chen et al. (2017). These compounds, including various forms of furan-2-carboxylic acid, exhibited potent antifungal activity against Fusarium graminearum, highlighting the potential of natural sources for deriving new antifungal agents (Chen et al., 2017).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds from this compound has been extensive. For example, the synthesis of geminally activated nitro dienes derived from 3-(furan-2-yl)prop-2-enals was reported by Baichurin et al. (2019), adding to the repertoire of organic synthesis methods and compounds available for various applications (Baichurin et al., 2019).

Biosynthesis Studies

The role of derivatives like 2-hydroxypropanal in the biosynthesis of certain furan compounds was explored by Zabetakis et al. (1999). They studied its contribution to the biosynthesis of 2,5-dimethyl-4-hydroxy-2H-furan-3-one in strawberry callus cultures, providing insights into natural biosynthetic pathways (Zabetakis et al., 1999).

Propriétés

IUPAC Name |

3-(furan-2-yl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c8-5-1-3-7-4-2-6-9-7/h2,4-6H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARVUDNODWHOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472023 | |

| Record name | 3-(2-furyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4543-51-5 | |

| Record name | 3-(2-furyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B3352237.png)

![5-Amino-6,7-dihydro-5H-benzo[B]thiophen-4-one](/img/structure/B3352251.png)

![1h-Naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B3352283.png)